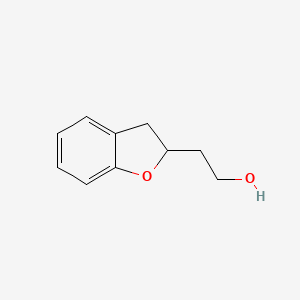

2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

Descripción general

Descripción

2-(2-Hydroxyethyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of 2-(2-hydroxyethyl)-2,3-dihydrobenzofuran exhibit promising anticancer properties. A study focused on synthesizing dibenzofuran derivatives showed that certain compounds effectively inhibited the protein tyrosine phosphatase PTP-MEG2, which is implicated in cancer cell signaling pathways. The most potent derivative demonstrated an IC50 value of 320 nM, highlighting its potential as a lead compound for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that its derivatives possess significant inhibitory effects against various bacterial strains. This property can be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound derivatives indicate potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the modulation of oxidative stress and inflammation pathways, which are critical in the progression of these diseases.

Ion Transport Mechanisms

Research has explored the use of this compound as an ionophore for selective ion transport. A study demonstrated its effectiveness in extracting and transporting calcium ions over sodium and potassium ions using a liquid membrane system. This application is crucial for environmental remediation processes where selective ion removal is necessary .

Catalytic Applications

The compound has shown potential as a catalyst in various organic reactions, particularly in the synthesis of cyclic ethers through DMC (Dimethyl carbonate) chemistry. Its ability to facilitate cyclization reactions under mild conditions makes it a valuable tool in green chemistry initiatives aimed at reducing waste and energy consumption .

Polymer Development

In material science, this compound is being investigated for its role in developing new polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and functionality, making it suitable for applications in coatings and composites.

Sensor Technology

The compound's unique electronic properties have led to its exploration in sensor technology, particularly for detecting environmental pollutants and biological markers. Its ability to interact with specific analytes can be harnessed to develop sensitive and selective sensors.

Case Studies

Propiedades

Número CAS |

62590-79-8 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-(2,3-dihydro-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C10H12O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 |

Clave InChI |

ZJMQZZXXIOGDIO-UHFFFAOYSA-N |

SMILES canónico |

C1C(OC2=CC=CC=C21)CCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.